molecular formula C16H17N B7937553 5-(3-Ethylphenyl)-2,3-dihydro-1H-indole

5-(3-Ethylphenyl)-2,3-dihydro-1H-indole

Cat. No.: B7937553
M. Wt: 223.31 g/mol
InChI Key: BOWWCNWNKQHIKT-UHFFFAOYSA-N
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Description

5-(3-Ethylphenyl)-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The structure of this compound consists of an indole core with a 3-ethylphenyl group attached at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-(3-Ethylphenyl)-2,3-dihydro-1H-indole, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions . For this compound, the starting materials would include 3-ethylphenylhydrazine and an appropriate ketone. The reaction is carried out under reflux with an acid catalyst such as methanesulfonic acid in methanol, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives can involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethylphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Ethylphenyl)-2,3-dihydro-1H-indole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Ethylphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, influencing biological pathways. The exact mechanism can vary depending on the specific application and target. For example, in anticancer research, indole derivatives may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Ethylphenyl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-ethylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .

Properties

IUPAC Name

5-(3-ethylphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-12-4-3-5-13(10-12)14-6-7-16-15(11-14)8-9-17-16/h3-7,10-11,17H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWWCNWNKQHIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CC3=C(C=C2)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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